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Introduction
The nick translation protocol is a robust method for labeling DNA probes with high specific

activity. This technique utilizes the concerted action of DNase I and DNA Polymerase I to

incorporate labeled nucleotides into a double-stranded DNA template. DNase I introduces

single-stranded breaks ("nicks") in the DNA backbone, creating a free 3'-hydroxyl group. DNA

Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-end

while its 5'→3' exonuclease activity removes the existing nucleotides. This process effectively

"translates" the nick along the DNA strand, replacing the original nucleotides with labeled ones.

Sulfo-Cy5.5 dUTP is a fluorescently labeled deoxyuridine triphosphate that can be efficiently

incorporated into DNA using the nick translation method. The resulting Sulfo-Cy5.5 labeled

DNA probes are ideal for a variety of applications, including fluorescence in situ hybridization

(FISH), microarrays, and other hybridization-based assays. The sulfonated cyanine dye, Sulfo-

Cy5.5, exhibits bright fluorescence in the far-red region of the spectrum, which helps to

minimize background fluorescence from biological samples and provides a good signal-to-

noise ratio.[1]

These application notes provide a detailed protocol for labeling DNA with Sulfo-Cy5.5 dUTP
via nick translation, along with quantitative data expectations, troubleshooting guidance, and

visual representations of the workflow.
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Data Presentation
The efficiency of nick translation labeling with Sulfo-Cy5.5 dUTP is influenced by several

factors, including the ratio of labeled to unlabeled dUTP, enzyme concentrations, and

incubation time. While specific quantitative data for Sulfo-Cy5.5 dUTP is not extensively

published, data from the closely related Cy5-dUTP can be used to provide reasonable

expectations.

Parameter Expected Value/Range Notes

Sulfo-Cy5.5 dUTP Properties

Excitation Maximum ~684 nm[2]

Emission Maximum ~710 nm[2]

Optimal dUTP:dTTP Ratio
1:2 to 1:4 (Sulfo-Cy5.5

dUTP:dTTP)

This ratio is a starting point

and may require optimization

for specific applications and

DNA templates.

Expected Labeling Density 10-30 dyes per kilobase

This is an estimate based on

data for Cy5-dUTP. The actual

density can vary depending on

reaction conditions.

Probe Size 200-800 bp

The final probe size can be

controlled by adjusting the

DNase I concentration and

incubation time.[3]

Signal-to-Noise Ratio (in FISH) Moderate to High

Sulfo-Cy5.5's far-red emission

contributes to a good signal-to-

noise ratio by reducing

background from

autofluorescence.[1]
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DNA template (1 µg)

Sulfo-Cy5.5 dUTP (1 mM stock)

dNTP mix (without dTTP; 10 mM each of dATP, dCTP, dGTP)

10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

DNase I (1 U/µL)

DNA Polymerase I (10 U/µL)

EDTA (0.5 M, pH 8.0)

Nuclease-free water

Spin column for purification (e.g., G-50)

Experimental Workflow Diagram
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Nick Translation Workflow
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Caption: A flowchart illustrating the major steps of the nick translation protocol for labeling DNA

with Sulfo-Cy5.5 dUTP.

Detailed Protocol
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

1 µg of DNA template

5 µL of 10X Nick Translation Buffer

5 µL of dNTP mix (without dTTP)

2 µL of 1 mM Sulfo-Cy5.5 dUTP

3 µL of 1 mM dTTP (adjust ratio as needed)
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1 µL of DNase I (diluted 1:1000 in 1X buffer)

1 µL of DNA Polymerase I

Nuclease-free water to a final volume of 50 µL

Incubation: Mix the reaction gently and incubate at 15°C for 1 to 2 hours. The incubation time

can be adjusted to control the final probe size.

Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA and heating to

65°C for 10 minutes.

Probe Purification: Purify the labeled DNA probe from unincorporated nucleotides using a

spin column (e.g., G-50) according to the manufacturer's instructions.

Quantification and Storage: Measure the absorbance of the purified probe at 260 nm (for

DNA concentration) and 684 nm (for Sulfo-Cy5.5 concentration) to determine the labeling

efficiency. Store the labeled probe at -20°C, protected from light.

Signaling Pathway and Logical Relationship
Diagrams
Nick Translation Mechanism
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Mechanism of Nick Translation
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Caption: A diagram illustrating the enzymatic mechanism of the nick translation reaction.

Troubleshooting
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Problem Possible Cause(s) Suggested Solution(s)

Weak or No Fluorescent Signal
- Inefficient incorporation of

Sulfo-Cy5.5 dUTP.

- Optimize the ratio of Sulfo-

Cy5.5 dUTP to dTTP. Start

with a 1:3 ratio and test other

ratios.[4] - Ensure the activity

of DNA Polymerase I is

optimal. Use fresh enzyme. -

Increase the incubation time to

allow for more incorporation.

- Insufficient amount of DNA

template.

- Start with at least 1 µg of

high-quality, purified DNA.

- Degradation of the

fluorescent dye.

- Store Sulfo-Cy5.5 dUTP at

-20°C and protect from light.

Avoid repeated freeze-thaw

cycles.[1]

High Background in FISH
- Unincorporated Sulfo-Cy5.5

dUTP.

- Ensure complete removal of

unincorporated nucleotides by

using a reliable purification

method like spin columns.

- Non-specific binding of the

probe.

- Use blocking agents like Cot-

1 DNA in the hybridization

buffer.[5] - Optimize

hybridization and washing

stringency (temperature and

salt concentration).[6]

- Probe concentration is too

high.

- Titrate the probe

concentration to find the

optimal balance between

signal and background.

Incorrect Probe Size - DNase I concentration is not

optimal.

- To obtain smaller probes,

increase the DNase I

concentration or the incubation

time.[3] - To obtain larger

probes, decrease the DNase I
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concentration or the incubation

time.

- Inaccurate analysis of probe

size.

- Run an aliquot of the reaction

on an agarose gel alongside a

DNA ladder to accurately

determine the size range.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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